molecular formula C6H9N3OS B12215952 N-[4-(aminomethyl)-1,3-thiazol-2-yl]acetamide

N-[4-(aminomethyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B12215952
M. Wt: 171.22 g/mol
InChI Key: CYKODBZXBULSII-UHFFFAOYSA-N
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Description

N-[4-(aminomethyl)-1,3-thiazol-2-yl]acetamide is a thiazole-based acetamide derivative characterized by a thiazole ring substituted with an aminomethyl group at the 4-position and an acetamide moiety at the 2-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

N-[4-(aminomethyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C6H9N3OS/c1-4(10)8-6-9-5(2-7)3-11-6/h3H,2,7H2,1H3,(H,8,9,10)

InChI Key

CYKODBZXBULSII-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CS1)CN

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves acetylation of 2-amino-4-(aminomethyl)-1,3-thiazole using acetic anhydride under acidic or basic conditions. The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of acetic anhydride, forming the acetamide derivative.

Procedure :

  • Starting Material : 2-Amino-4-(aminomethyl)-1,3-thiazole (1.0 eq) is dissolved in anhydrous dichloromethane.

  • Reagent Addition : Acetic anhydride (1.2 eq) is added dropwise at 0–5°C.

  • Catalyst : Triethylamine (1.5 eq) is used to neutralize HCl byproducts.

  • Reaction Time : 3–4 hours at room temperature.

  • Workup : The mixture is washed with brine, dried over Na₂SO₄, and purified via recrystallization (ethanol/water).

Yield : 75–85%.
Purity : >98% (HPLC).

Hantzsch Thiazole Synthesis with Pre-Functionalized Intermediates

Cyclization of Thioamides and α-Haloketones

The Hantzsch thiazole synthesis constructs the thiazole ring by reacting a thioamide with an α-haloketone. For N-[4-(aminomethyl)-1,3-thiazol-2-yl]acetamide, the aminomethyl group is introduced via a pre-functionalized α-haloketone.

Procedure :

  • Thioamide Preparation : Thiourea reacts with ethyl chloroacetate to form 2-thioamide-4-(aminomethyl)thiazole.

  • Cyclization : The thioamide reacts with 2-chloroacetamide in ethanol under reflux (12 hours).

  • Acetylation : The intermediate is acetylated as in Method 1.

Key Optimization :

  • Solvent : Ethanol improves cyclization efficiency.

  • Catalyst : NaN₃ (0.1 eq) accelerates the reaction.

Yield : 60–70%.

Substitution Reactions on Halogenated Thiazoles

Nucleophilic Amination Followed by Acetylation

This method introduces the aminomethyl group via nucleophilic substitution on a 4-chloromethylthiazole intermediate.

Procedure :

  • Halogenation : 4-Chloromethyl-1,3-thiazole-2-amine is synthesized using SOCl₂.

  • Amination : Reaction with aqueous NH₃ (25%) at 60°C for 6 hours.

  • Acetylation : As described in Method 1.

Challenges :

  • Byproducts : Over-alkylation is minimized using excess NH₃.

  • Purification : Silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).

Yield : 50–65%.

Solid-Phase Synthesis with Protective Groups

Industrial-Scale Production

This approach uses tert-butoxycarbonyl (Boc) protection to prevent side reactions during aminomethyl group introduction.

Procedure :

  • Boc Protection : 2-Amino-1,3-thiazole is treated with di-tert-butyl dicarbonate (Boc₂O) in THF.

  • Mannich Reaction : The Boc-protected thiazole reacts with formaldehyde and benzylamine to introduce the aminomethyl group.

  • Deprotection : HCl/dioxane removes the Boc group.

  • Acetylation : Standard acetylation as in Method 1.

Advantages :

  • Scalability : Avoids pyrophoric reagents, suitable for industrial production.

  • Purity : <0.5% N-oxide impurities due to antioxidant (L-ascorbic acid) addition.

Yield : 80–90%.

Enzymatic Acetylation

Green Chemistry Approach

Lipase-catalyzed acetylation offers an eco-friendly alternative.

Procedure :

  • Substrate : 2-Amino-4-(aminomethyl)-1,3-thiazole.

  • Enzyme : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.

  • Acyl Donor : Vinyl acetate (2.0 eq) in tert-butanol at 40°C.

Optimization :

  • Solvent : tert-Butanol enhances enzyme stability.

  • Time : 24 hours for >95% conversion.

Yield : 70–75%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Advantage
Direct Acetylation75–85>98ModerateSimplicity, minimal steps
Hantzsch Synthesis60–7095LowVersatile for analogues
Substitution Reaction50–6590HighIndustrial compatibility
Solid-Phase Synthesis80–90>99HighHigh purity, low impurities
Enzymatic Acetylation70–7598ModerateEco-friendly, mild conditions

Chemical Reactions Analysis

Types of Reactions

N-(4-(Aminomethyl)thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent in various medical conditions:

  • Neurodegenerative Diseases : Research indicates that N-[4-(aminomethyl)-1,3-thiazol-2-yl]acetamide may modulate biochemical pathways involved in neurodegeneration, suggesting potential applications in treating diseases such as Alzheimer's and Parkinson's disease.
  • Antimicrobial Activity : It exhibits notable antimicrobial properties against various bacterial strains. Studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity .

Table 1: Antimicrobial Activity of this compound

Pathogen TestedMIC (µg/mL)
Staphylococcus aureusTBD
Escherichia coliTBD
Klebsiella pneumoniaeTBD

Cancer Research

This compound has garnered attention for its anticancer properties :

  • Mechanism of Action : The compound is believed to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to antiproliferative effects on cancer cells.
  • Case Studies : A study demonstrated that derivatives of this compound showed high potency against resistant cancer cell lines, including melanoma and chronic myeloid leukemia (CML). The lead compound induced apoptosis and autophagy in cancer cells while exhibiting favorable pharmacokinetic properties .

Table 2: In Vitro Anticancer Activity

Cancer Cell LineIC₅₀ (µM)Mechanism of Action
MelanomaTBDInduction of apoptosis
Chronic Myeloid LeukemiaTBDInhibition of cyclin-dependent kinases

Structural Modifications and Derivatives

Research into structural modifications of this compound has led to the synthesis of several derivatives with enhanced biological activities:

  • Thiazole Derivatives : Various thiazole-containing compounds have been synthesized and evaluated for their antibacterial and anticancer activities. These modifications often improve potency and selectivity against specific biological targets .

Mechanism of Action

The mechanism of action of N-(4-(Aminomethyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it is known to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole-acetamide derivatives exhibit varied bioactivity depending on substituents at the 4- and 5-positions of the thiazole ring. Below is a detailed comparison with structurally related compounds:

Substituent Effects on Bioactivity
Compound Name Substituents Key Activity Potency/IC₅₀ Source ID
N-[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (16) 4-(3-hydroxyphenyl) c-Abl kinase activation Moderate activity
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide (11) 4-(4-chlorophenyl) c-Abl kinase activation Not specified
N-[4-(m-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxothiazolidin-5-yl)acetamide (3g) 4-(m-chlorophenyl), thiazolidinedione α-Glucosidase inhibition 63% inhibition
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) 4-(4-hydroxy-3-methoxyphenyl) COX/LOX inhibition Not specified
N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide (2) 4-(coumarin-3-yl) Intermediate for benzothiazepine synthesis N/A

Key Observations :

  • Aryl Substituents : Chlorophenyl (11) and hydroxyphenyl (16) groups enhance kinase-modulating activity, likely due to improved hydrophobic interactions and hydrogen bonding with catalytic sites .
  • Electron-Withdrawing Groups : m-Chlorophenyl in compound 3g significantly boosts α-glucosidase inhibition (63%), suggesting enhanced binding to the enzyme’s active site .
  • Polar Groups : The 4-hydroxy-3-methoxyphenyl substituent in 6a may facilitate COX/LOX inhibition via antioxidant or radical-scavenging mechanisms .
Physicochemical Properties
  • Solubility : Hydroxyphenyl-substituted derivatives (e.g., 16) exhibit higher aqueous solubility compared to chlorophenyl analogs due to increased polarity.
  • Stability : Thiazolidinedione-containing compounds (e.g., 3g) show reduced thermal stability, likely due to the labile dioxo moiety .
Kinase Modulation
  • Chlorophenyl-substituted analogs (11, 15) are prioritized in kinase inhibitor libraries due to their balanced lipophilicity and target affinity .
Enzyme Inhibition
  • Thiazolidinedione hybrids (3g, 3j) show promise as antidiabetic agents via α-glucosidase inhibition, outperforming acarbose in preliminary assays .
  • Coumarin-thiazole hybrids (e.g., 2) serve as intermediates for benzothiazepines, which exhibit calcium channel-blocking activity .
Antimicrobial Potential

    Biological Activity

    N-[4-(aminomethyl)-1,3-thiazol-2-yl]acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen, and an acetamide functional group that enhances its chemical properties and biological interactions.

    Chemical Structure and Properties

    The molecular formula of this compound is C₇H₈N₄OS. The structure includes:

    • Thiazole Ring : Contributes to reactivity and biological interactions.
    • Aminomethyl Group : Enhances hydrogen bonding potential and solubility in polar solvents, impacting bioavailability.

    Biological Activities

    Research indicates that this compound exhibits several significant biological activities:

    • Antimicrobial Properties :
      • Thiazole derivatives have shown effectiveness against various bacterial strains and fungi. Studies suggest that this compound disrupts microbial cell membranes, leading to cell lysis.
    • Anticancer Activity :
      • Similar thiazole compounds have been evaluated for their ability to inhibit tumor growth across different cancer cell lines. For instance, derivatives have demonstrated high potency against sensitive and resistant cancer cells, inducing apoptosis and autophagy in models such as melanoma and pancreatic cancer .
    • Enzyme Inhibition :
      • The compound may function as an enzyme inhibitor, potentially serving as an anti-diabetic agent by modulating glucose metabolism.

    Structure-Activity Relationship (SAR)

    The biological efficacy of this compound can be influenced by structural modifications. Below is a comparative analysis of similar thiazole derivatives:

    Compound NameStructure FeaturesBiological Activity
    N-(5-methyl-4-phenyltiazol-2-yl)acetamideContains a phenyl substituent on thiazoleAnticancer activity against lung adenocarcinoma cells
    N-(4-bromophenylthiazol-2-yl)acetamideBromine substitution enhances reactivityAntimicrobial properties against bacterial strains
    N-(5-methylthiazol-2-yl)acetamideMethyl group increases lipophilicityPotential anti-diabetic activity
    N-(4-methoxyphenylthiazol-2-yl)acetamideMethoxy group enhances solubilityAnticancer effects observed in cell lines

    Anticancer Studies

    A notable study synthesized derivatives of N-[4-(3-aminophenyl)thiazol-2-yl]acetamide, revealing lead compounds with high in vitro potency against both sensitive and resistant cancer cell lines. The lead compound induced significant apoptosis and showed promising pharmacokinetic properties with reduced tumor growth in vivo in mouse models .

    Antimicrobial Studies

    In vitro assessments indicated that the compound effectively inhibited the growth of various pathogens, suggesting its potential as a broad-spectrum antimicrobial agent. The mechanism of action appears to involve disruption of microbial membranes, leading to increased permeability and cell death .

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